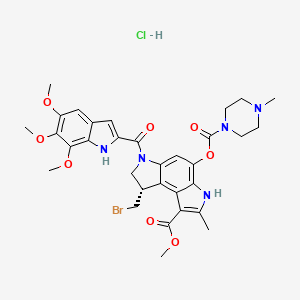

Pibrozelesin hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung wird durch Carboxylesterase aktiviert und alkyliert DNA, indem sie an Adenin-Thymin-reiche Sequenzen in der kleinen Furche der DNA bindet, wodurch die DNA-Replikation gehemmt und Apoptose induziert wird .

Herstellungsmethoden

Die Synthese von Pibrozelesinhydrochlorid umfasst mehrere Schritte:

Bildung des O-Silylderivats: Die Reaktion von 8-(Brommethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxyindol-2-ylcarbonyl)-1,2,3,6,7,8-hexahydrobenzo[1,2-b:4,3-b’]dipyrrol-2-carbonsäuremethylester mit tert-Butyldimethylsilylchlorid in Dimethylformamid (DMF) ergibt das entsprechende O-Silylderivat.

Desilylierung: Diese Verbindung wird dann mit Camphersulfonsäure in heißem Chloroform behandelt, um das gewünschte Produkt zu erhalten.

Kondensation: Die desilylierte Verbindung wird mit N-Methylpiperazin und 4-Nitrophenylchlorformiat mittels Triethylamin in Dichlormethan kondensiert.

Vorbereitungsmethoden

The synthesis of pibrozelesin hydrochloride involves several steps:

Formation of the O-silyl derivative: The reaction of 8-(bromomethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxyindol-2-ylcarbonyl)-1,2,3,6,7,8-hexahydrobenzo[1,2-b:4,3-b’]dipyrrole-2-carboxylic acid methyl ester with tert-butyl-dimethylsilyl chloride in dimethylformamide (DMF) gives the corresponding O-silyl derivative.

Desilylation: This compound is then treated with camphorsulfonic acid in hot chloroform to afford the desired product.

Analyse Chemischer Reaktionen

Pibrozelesinhydrochlorid unterliegt mehreren Arten chemischer Reaktionen:

Alkylierung: Es alkyliert DNA, indem es an Adenin-Thymin-reiche Sequenzen in der kleinen Furche der DNA bindet.

Aktivierung durch Carboxylesterase: Diese Aktivierung ist entscheidend für seine antineoplastische Aktivität.

DNA-Strangbrüche: Es induziert DNA-Strangbrüche in konzentrationsabhängiger Weise, was einer der Hauptmechanismen seiner Zytotoxizität ist.

Wissenschaftliche Forschungsanwendungen

Pibrozelesinhydrochlorid wurde umfassend auf seine Antitumoraktivität untersucht. Es hat Antitumoraktivität bei hepatozellulärem Karzinom gezeigt und wurde in klinischen Phase-II-Studien zur Behandlung von fortgeschrittenem malignem Melanom und fortgeschrittenem Nierenzellkarzinom eingesetzt . Aufgrund der signifikanten und anhaltenden hämatologischen Toxizität wurde seine Entwicklung für diese Indikationen jedoch eingeschränkt .

Wirkmechanismus

Pibrozelesinhydrochlorid entfaltet seine Wirkung durch Alkylierung der DNA. Es bindet an Adenin-Thymin-reiche Sequenzen in der kleinen Furche der DNA, wodurch die DNA-Replikation gehemmt und Apoptose induziert wird. Dieser Prozess wird durch Carboxylesterase aktiviert, die die Verbindung in ihre aktive Form umwandelt .

Wirkmechanismus

Pibrozelesin hydrochloride exerts its effects by alkylating DNA. It binds to adenine-thymine-rich sequences in the minor groove of DNA, thereby inhibiting DNA replication and inducing apoptosis. This process is activated by carboxyl esterase, which converts the compound into its active form .

Vergleich Mit ähnlichen Verbindungen

Pibrozelesinhydrochlorid ähnelt anderen Duocarmycin-Derivaten wie Carzelesin und Adozelesin. Diese Verbindungen alkylieren ebenfalls DNA und hemmen die DNA-Replikation. Pibrozelesinhydrochlorid ist einzigartig in seiner Wasserlöslichkeit und seiner spezifischen Aktivierung durch Carboxylesterase .

Ähnliche Verbindungen

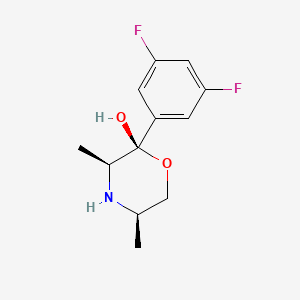

- Carzelesin

- Adozelesin

- Bizelesin

Eigenschaften

Molekularformel |

C32H37BrClN5O8 |

|---|---|

Molekulargewicht |

735.0 g/mol |

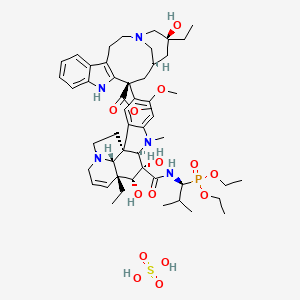

IUPAC-Name |

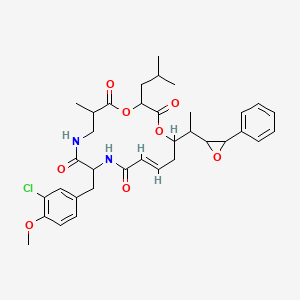

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C32H36BrN5O8.ClH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1 |

InChI-Schlüssel |

LXRTZQKDZOKJRQ-GMUIIQOCSA-N |

Isomerische SMILES |

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl |

Kanonische SMILES |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)

![2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid](/img/structure/B10837256.png)

![(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol](/img/structure/B10837259.png)

![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)

![2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10837278.png)

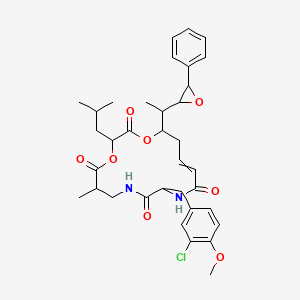

![(3S,6R,10S,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837320.png)